Ethyl 2-(2-acetyl-6-fluorophenyl)acetate
Description
Ethyl 2-(2-acetyl-6-fluorophenyl)acetate is an ethyl ester derivative featuring a phenyl ring substituted with an acetyl group at the 2-position and a fluorine atom at the 6-position. The compound’s structure combines electron-withdrawing groups (acetyl and fluorine) with an ester moiety, which influences its electronic, steric, and solubility properties.
Properties
Molecular Formula |
C12H13FO3 |
|---|---|
Molecular Weight |
224.23 g/mol |
IUPAC Name |
ethyl 2-(2-acetyl-6-fluorophenyl)acetate |
InChI |
InChI=1S/C12H13FO3/c1-3-16-12(15)7-10-9(8(2)14)5-4-6-11(10)13/h4-6H,3,7H2,1-2H3 |
InChI Key |
FDTPHOPTXKIFHK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC=C1F)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-acetyl-6-fluorophenyl)acetate typically involves the esterification of 2-(2-acetyl-6-fluorophenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-acetyl-6-fluorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-(2-carboxy-6-fluorophenyl)acetic acid.
Reduction: Ethyl 2-(2-hydroxy-6-fluorophenyl)acetate.
Substitution: Ethyl 2-(2-acetyl-6-substituted phenyl)acetate, where the substituent depends on the nucleophile used.
Scientific Research Applications
Ethyl 2-(2-acetyl-6-fluorophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-acetyl-6-fluorophenyl)acetate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom can enhance its binding affinity and selectivity towards certain targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features of Analogs
The table below compares Ethyl 2-(2-acetyl-6-fluorophenyl)acetate with structurally related compounds, highlighting substituent effects:
| Compound Name | CAS Number | Substituents on Phenyl Ring | Molecular Formula | Functional Groups |
|---|---|---|---|---|
| This compound | Not provided | 2-acetyl, 6-fluoro | C₁₂H₁₃FO₃* | Ester, acetyl, fluorine |
| Ethyl 2-phenylacetoacetate | 5413-05-8 | None (phenyl) | C₁₂H₁₄O₃ | Ester, ketone |
| Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate | 1193392-97-0 | 4-fluoro, 2,6-dimethoxy | C₁₂H₁₅FO₄ | Ester, methoxy, fluorine |
| 3-Fluoro-6-methylphenethyl acetate | 1369777-27-4 | 3-fluoro, 6-methyl | C₁₁H₁₃FO₂ | Ester, methyl, fluorine |
| Ethyl 2-(2-bromo-6-fluorophenyl)-2-hydrazonoacetate | 875781-64-9 | 2-bromo, 6-fluoro, hydrazono | C₁₀H₁₀BrFN₂O₂ | Ester, bromine, fluorine, hydrazono |
*Inferred formula based on structural analysis.
Substituent Effects on Properties
Electronic Effects
- Acetyl vs. Methoxy : The acetyl group (electron-withdrawing) in the target compound reduces electron density on the phenyl ring compared to methoxy groups (electron-donating) in Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate . This difference may influence reactivity in electrophilic aromatic substitution or binding interactions with biological targets.
- Fluorine Position: The 6-fluoro substituent in the target compound contrasts with 3-fluoro in 3-Fluoro-6-methylphenethyl acetate .
Steric and Functional Group Differences
- Hydrazono vs. This may enhance reactivity in nucleophilic addition reactions.
- Bromine vs. Acetyl: The bromine substituent in the hydrazono analog serves as a leaving group, enabling further functionalization, whereas the acetyl group in the target compound is less reactive under similar conditions.
Solubility and Lipophilicity
Pharmaceutical Relevance
- The acetyl and fluorine substituents in the target compound may enhance binding to enzymes or receptors through hydrogen bonding and hydrophobic interactions, respectively .
- Imidazole-containing analogs (e.g., compounds) exhibit distinct bioactivity due to the imidazole pharmacophore, which is absent in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
